molecular formula C12H15BF3K B7892812 Potassium (4-cyclohexylphenyl)trifluoroboranuide

Potassium (4-cyclohexylphenyl)trifluoroboranuide

Cat. No.: B7892812
M. Wt: 266.15 g/mol
InChI Key: JPIXRFDEMQGRFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (4-cyclohexylphenyl)trifluoroboranuide typically involves the reaction of 4-cyclohexylphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from affecting the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, crystallization techniques are employed to purify the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-cyclohexylphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Typical reaction conditions involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products

The major products formed from reactions involving this compound are often complex organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroboranuide
  • Potassium (4-methylphenyl)trifluoroboranuide
  • Potassium (4-tert-butylphenyl)trifluoroboranuide

Uniqueness

Potassium (4-cyclohexylphenyl)trifluoroboranuide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain cross-coupling reactions where other similar compounds may not perform as well .

Properties

IUPAC Name

potassium;(4-cyclohexylphenyl)-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h6-10H,1-5H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIXRFDEMQGRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C2CCCCC2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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